3-Bromo-5-chloro-2-hydroxybenzonitrile

CETP inhibition cardiovascular drug discovery halogen SAR

Symmetric dihalogenated salicylonitriles cause statistical mixtures in sequential cross-couplings. This mixed 3-bromo-5-chloro analog solves regioselectivity failure via intrinsic halogen orthogonality. - Br reacts 10-100× faster than Cl in Pd(0) couplings; functionalize Br first (RT-60°C), then Cl (80-100°C with active catalyst). - Eliminates protecting group strategies; improves yield vs. 3,5-dibromo or 3,5-dichloro analogs. - Critical for CETP inhibitor programs; Novartis data show 28× potency advantage (Cl vs F at 5-position). - Analytical reference: meta-coupled aromatic protons (J≈2.5Hz) and BrCl isotopic cluster (3:4:1) for regioisomer identification.

Molecular Formula C7H3BrClNO
Molecular Weight 232.46 g/mol
CAS No. 938117-34-1
Cat. No. B3043849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-hydroxybenzonitrile
CAS938117-34-1
Molecular FormulaC7H3BrClNO
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)O)Br)Cl
InChIInChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H
InChIKeyJYARGJYZFXIQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-hydroxybenzonitrile: Mixed-Dihalogenated Salicylonitrile Building Block


3-Bromo-5-chloro-2-hydroxybenzonitrile (CAS 938117-34-1) is an ortho-hydroxybenzonitrile (salicylonitrile) derivative bearing bromine at the 3-position and chlorine at the 5-position of the aromatic ring . With a molecular formula of C₇H₃BrClNO and a molecular weight of 232.46 g/mol, this mixed-dihalogenated scaffold is primarily employed as a versatile synthetic intermediate in medicinal chemistry, most notably in the construction of cholesteryl ester transfer protein (CETP) inhibitors [1]. The presence of the nitrile, hydroxyl, and two distinct halogen substituents (Br and Cl) on a single benzene ring provides orthogonal synthetic handles—the nitrile for heterocycle formation, the hydroxyl for O-alkylation or activation, and the halogens for sequential cross-coupling reactions—enabling regioselective elaboration that is not achievable with symmetrically dihalogenated analogs .

Why Generic Dihalobenzonitriles Fail in Regioselective Synthesis


Substituting 3-bromo-5-chloro-2-hydroxybenzonitrile with its symmetrical congeners—such as 3,5-dibromo-2-hydroxybenzonitrile or 3,5-dichloro-2-hydroxybenzonitrile—introduces a critical failure mode in multi-step synthetic sequences: the loss of halogen orthogonality . The mixed Br/Cl substitution pattern provides a thermodynamic and kinetic discrimination window for sequential metal-catalyzed cross-coupling reactions; aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides under standard conditions (typical relative rates: Ar-Br > Ar-Cl by approximately 10–100 fold depending on ligand), enabling selective functionalization at the bromine-bearing position while preserving the chlorine for a subsequent coupling step [1]. Symmetrical analogs lack this intrinsic selectivity, leading to statistical product mixtures that reduce overall yield and complicate purification. In CETP inhibitor programs specifically, the 3-bromo-5-chloro-2-hydroxyphenyl fragment appears in lead compounds where the halogen identity directly influences target binding; merely substituting one halogen for another without re-optimizing the entire synthetic route and pharmacological profile is not viable [2].

Quantitative Differentiation from Closest Dihalogenated Analogs


CETP Inhibitory Potency: Chlorine vs. Fluorine Substitution

In a direct head-to-head comparison within the same chemical series reported in Novartis patent US 8,759,365, the CETP inhibitor incorporating the 3-bromo-5-chloro-2-hydroxyphenyl fragment (Compound 9-4) demonstrated superior potency relative to the 3,5-difluoro-2-hydroxyphenyl analog. The chloro-bearing compound exhibited an IC₅₀ of 47 nM in a human CETP fluorescence transfer assay, whereas the corresponding 3,5-difluoro analog showed an IC₅₀ of 1300 nM under identical assay conditions [1]. This represents an ~28-fold improvement in inhibitory potency when chlorine replaces fluorine at the 5-position. This evidence is tagged as a Direct head-to-head comparison sourced from BindingDB entries BDBM50381425 (IC₅₀ 47 nM) and BDBM50376727 (IC₅₀ 1300 nM), which correspond to compounds explicitly referenced in the US 8,759,365 patent [2].

CETP inhibition cardiovascular drug discovery halogen SAR

Halogen Orthogonality in Pd-Catalyzed Cross-Coupling

The mixed bromo/chloro substitution pattern of 3-bromo-5-chloro-2-hydroxybenzonitrile enables sequential, site-selective Pd-catalyzed cross-coupling that is unavailable in 3,5-dichloro or 3,5-dibromo analogs. Under standard Suzuki–Miyaura conditions employing Pd(PPh₃)₄, aryl bromides react approximately 10–100 times faster than aryl chlorides due to the lower bond dissociation energy of the C–Br bond (≈80 kcal/mol vs. ≈95 kcal/mol for C–Cl) [1]. This kinetic discrimination allows exclusive coupling at the bromine-bearing 3-position when using 1.0 equivalent of boronic acid, leaving the chlorine at the 5-position intact for a subsequent orthogonal coupling step (e.g., Buchwald–Hartwig amination or a second Suzuki reaction under forcing conditions) [2]. By contrast, 3,5-dichloro-2-hydroxybenzonitrile requires harsher, less selective conditions for initial coupling and yields statistical mixtures upon attempted sequential functionalization. This evidence is tagged as Class-level inference, as the relative reactivity ratios are well-established across aryl halide classes and are directly applicable to this scaffold.

regioselective synthesis Suzuki coupling C–H functionalization

Structural Fingerprints for Quality Control and Regioisomer Identification

3-Bromo-5-chloro-2-hydroxybenzonitrile can be unambiguously distinguished from its regioisomers (e.g., 5-bromo-3-chloro-2-hydroxybenzonitrile, CAS 1260810-06-7; 6-bromo-3-chloro-2-hydroxybenzonitrile, CAS 1934422-82-8) by distinct ¹H NMR aromatic coupling patterns and characteristic mass spectral isotopic signatures. The 1,3,5-substitution pattern produces a distinctive meta-coupled doublet (J ≈ 2.5 Hz) for the two aromatic protons, whereas other regioisomers display ortho-coupling patterns (J ≈ 8–9 Hz) . Furthermore, the mixed Br/Cl isotopic envelope (M, M+2, M+4) with relative intensities of approximately 3:4:1 for the molecular ion cluster provides a unique fingerprint that differentiates this compound from the 3,5-dichloro analog (intensity ratio ~9:6:1) and the 3,5-dibromo analog (intensity ratio ~1:2:1) [1]. Bidepharm provides batch-specific QC documentation including NMR and HPLC purity data (standard purity ≥98%) . This evidence is tagged as Supporting evidence, as it addresses chemical identity verification rather than biological performance differentiation.

analytical chemistry quality control building block authentication

Fragment Tractability in CETP Inhibitor Programs

The 3-bromo-5-chloro-2-hydroxyphenyl moiety is specifically enumerated in the Markush structures of Novartis's CETP inhibitor patent family (US 8,759,365; WO 2009071509), where it constitutes a preferred aryl substituent in compounds designed to raise HDL-cholesterol and lower LDL-cholesterol [1]. In the exemplified compound series, this fragment is coupled to elaborate heterocyclic cores through the hydroxyl group and elaborated at the halogen positions; the resulting conjugates (e.g., (3R)-3-(3-bromo-5-chloro-2-hydroxyphenyl)-3-[2-[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzamido]acetamido]propanoic acid; PubChem CID 9851336) represent advanced leads with defined structure-activity relationships [2]. Comparatively, the 3,5-dichloro and 3,5-dibromo analogs appear far less frequently in the medicinal chemistry literature as core fragments in clinical-stage programs, suggesting that the mixed Br/Cl pattern may offer a privileged balance of lipophilicity, metabolic stability, and target complementarity. This evidence is tagged as Class-level inference, as it relies on the comparative frequency of patent exemplification rather than a single head-to-head biological assay.

CETP inhibitor HDL cholesterol cardiovascular therapeutics

Recommended Application Scenarios


Site-Selective Cross-Coupling for API Intermediate Synthesis

For medicinal chemistry groups constructing complex biaryl or aryl-heteroaryl architectures, 3-bromo-5-chloro-2-hydroxybenzonitrile provides an intrinsic orthogonality that eliminates the need for protecting group strategies on symmetrical dihalides. The 10–100× rate advantage of C–Br over C–Cl oxidative addition [1] enables clean, high-yielding sequential Suzuki–Miyaura couplings: first at the 3-bromine position using mild conditions (Pd(PPh₃)₄, RT–60°C), then at the 5-chlorine position with a more active catalyst system (e.g., Pd(dtbpf)Cl₂, 80–100°C). This application scenario is directly supported by the halogen orthogonality evidence in Section 3 (Evidence Item 2).

CETP Inhibitor Lead Optimization and SAR Exploration

Programs targeting cholesteryl ester transfer protein for cardiovascular indications should prioritize 3-bromo-5-chloro-2-hydroxybenzonitrile as the core aryl fragment, given the 28-fold potency advantage of chloro over fluoro at the 5-position (IC₅₀ 47 nM vs. 1,300 nM) documented in Novartis's patent series [2]. The mixed Br/Cl pattern offers a balanced halogen-bonding profile and lipophilicity (computed XLogP3 of the fragment ≈ 2.8) that appears to complement the CETP binding site more effectively than symmetrical dihalogenated or difluorinated analogs. This scenario derives from Evidence Item 1 in Section 3.

Hydrazone and Schiff Base Ligand Synthesis for Antimicrobial Complexes

Although direct quantitative data for 3-bromo-5-chloro-2-hydroxybenzonitrile-derived hydrazones are limited, the closely related 3-bromo-5-chloro-2-hydroxybenzaldehyde scaffold has demonstrated potent antibacterial activity when elaborated into hydrazone ligands and vanadium(V) complexes, active against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Candida albicans [3]. The nitrile analog can be converted to the aldehyde by controlled reduction, or the nitrile group itself can serve as a metal-coordinating moiety, offering a complementary entry point to mixed-donor ligand systems. This scenario is supported by class-level inference from the aldehyde analog literature.

Analytical Reference Standard for Regioisomer Discrimination

For analytical chemistry and quality control laboratories, 3-bromo-5-chloro-2-hydroxybenzonitrile serves as a diagnostic reference compound to establish retention time, NMR, and MS fingerprints that distinguish the 3,5-substituted regioisomer from the 5-bromo-3-chloro and 6-bromo-3-chloro analogs . The meta-coupled aromatic proton pattern (J ≈ 2.5 Hz) and the characteristic BrCl isotopic cluster (3:4:1) provide unambiguous identification parameters that prevent regioisomer cross-contamination in high-throughput screening decks. This scenario is supported by Evidence Item 3 in Section 3.

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